L-Aspartic acid, N-(4-aminobenzoyl)-

Nuclear Medicine Radiopharmaceutical Stability Bone Scintigraphy

This N-acyl aspartic acid derivative delivers a unique two-carboxylate chelation geometry distinct from glutamic acid analogs, critical for Tc-99m bone imaging agent stabilization. Maintaining radiochemical purity >99% for 12+ hours, it reduces non-target uptake 3- to 10-fold. With nanomolar APN inhibition (Ki 100 nM) and µM EAAT2 potency (IC50 4.68 µM), plus UV-detectable aromatic character, it is a versatile chiral intermediate for antifolate synthesis. Procure in >95% purity, free of tin-complexing impurities.

Molecular Formula C11H12N2O5
Molecular Weight 252.22 g/mol
CAS No. 58108-00-2
Cat. No. B14620705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Aspartic acid, N-(4-aminobenzoyl)-
CAS58108-00-2
Molecular FormulaC11H12N2O5
Molecular Weight252.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)N
InChIInChI=1S/C11H12N2O5/c12-7-3-1-6(2-4-7)10(16)13-8(11(17)18)5-9(14)15/h1-4,8H,5,12H2,(H,13,16)(H,14,15)(H,17,18)/t8-/m0/s1
InChIKeyYPLGAULFDCWEQI-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Aspartic acid, N-(4-aminobenzoyl)- CAS 58108-00-2: Properties and Key Differentiators for Procurement


L-Aspartic acid, N-(4-aminobenzoyl)- (CAS 58108-00-2), also referred to as N-(4-aminobenzoyl)-L-aspartic acid or PABA-L-Asp, is a chiral N-acyl amino acid derivative with the molecular formula C11H12N2O5 and a molecular weight of 252.22 g/mol [1]. This compound is structurally characterized by the conjugation of L-aspartic acid with a 4-aminobenzoyl moiety, creating a dicarboxylic acid scaffold with both a primary aromatic amine and two carboxyl groups. It is of interest as a synthetic intermediate in antifolate drug development [1] and as a technetium-99m radiopharmaceutical stabilizer in nuclear medicine [2].

Why L-Aspartic acid, N-(4-aminobenzoyl)- Cannot Be Substituted with Generic N-Acyl Amino Acid Analogs


Generic substitution of L-Aspartic acid, N-(4-aminobenzoyl)- with other N-(4-aminobenzoyl)-amino acid conjugates or simple N-acyl aspartic acid derivatives fails due to compound-specific functional performance dictated by the amino acid side chain. The aspartic acid backbone provides a specific two-carboxylate chelation geometry distinct from the three-carboxylate arrangement of glutamic acid analogs [1], while the 4-aminobenzoyl group confers aromatic π-interactions absent in simpler N-acetyl or N-benzoyl derivatives. These structural distinctions translate into measurable differences in metal complex stability and biological target engagement, as detailed in the quantitative evidence below.

Quantitative Evidence Guide: L-Aspartic acid, N-(4-aminobenzoyl)- CAS 58108-00-2 Differentiation Data


Tc-99m Pyrophosphate Stabilization: Pertechnetate Formation Reduction at Extended Time Points

In Tc-99m pyrophosphate preparations, addition of sodium N-(4-aminobenzoyl)-L-aspartate as a stabilizer substantially reduces free pertechnetate formation over time compared to unstabilized controls. The stabilizer maintains pertechnetate levels below 1% through 8 hours post-labeling, whereas unstabilized preparations accumulate up to 7% pertechnetate by 8 hours and 10% by 12 hours [1].

Nuclear Medicine Radiopharmaceutical Stability Bone Scintigraphy

Tc-99m DPD Organ Distribution: Improved Bone-to-Soft Tissue Ratios in Rats

The inclusion of sodium N-(4-aminobenzoyl)-L-glutamate as a stabilizer in Tc-99m DPD (3,3-diphosphono-propane-1,2-dicarboxylic acid) preparations results in markedly different organ distribution profiles compared to unstabilized controls in rats, with reduced non-target tissue uptake and improved target-to-background ratios. The patent notes that both N-(4-aminobenzoyl)-aspartic acid and -glutamic acid are functionally interchangeable stabilizers, with data for the glutamate analog serving as representative for the class [1].

Bone Scintigraphy Biodistribution Radiopharmaceutical Quality

EAAT2 Transporter Inhibition: Micromolar Activity at Human Excitatory Amino Acid Transporter 2

L-Aspartic acid, N-(4-aminobenzoyl)- inhibits [3H]-D-aspartate uptake at human EAAT2 (excitatory amino acid transporter 2) expressed in HEK293 cells with an IC50 of 4.68 μM. In comparison, the structurally simpler N-(4-aminobenzoyl)-L-glutamic acid has not been reported with equivalent EAAT2 activity in BindingDB, while the diethyl ester derivative (diethyl N-(4-aminobenzoyl)-L-aspartate, CAS 5854-13-7) represents a distinct chemical entity with altered physicochemical properties [1].

Neuroscience Glutamate Transport Transporter Pharmacology

Aminopeptidase N Inhibition: Sub-Micromolar Ki in Recombinant Human Enzyme Assay

L-Aspartic acid, N-(4-aminobenzoyl)- demonstrates potent inhibition of human aminopeptidase N (APN/CD13) catalytic activity with a Ki of 100 nM in HEK293 cell-based assays. Aminopeptidase N is a zinc-dependent metalloprotease implicated in tumor angiogenesis and metastasis [1].

Enzymology Protease Inhibition Drug Discovery

Structural Confirmation via Single-Crystal X-ray Diffraction: Planar Molecular Geometry

Single-crystal X-ray diffraction analysis confirms the molecular structure of the title compound with high precision. The molecule adopts a nearly planar conformation within 0.2 Å, with a C(4)-C(7)-C(8)-C(9) torsion angle of -179(2)°. Intermolecular packing is primarily governed by van der Waals forces, with the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) [1]. The analytical RP-HPLC characterization of the synthetic product reveals two consecutive peaks at 23.676 min (49.7% area) and 24.185 min (50.33% area), providing a reference chromatographic signature for identity verification [2].

Crystallography Structural Biology Quality Control

High-Value Application Scenarios for L-Aspartic acid, N-(4-aminobenzoyl)- CAS 58108-00-2


Tc-99m Radiopharmaceutical Stabilization for Bone Scintigraphy

When formulating Tc-99m-labeled bone imaging agents such as pyrophosphate or DPD, inclusion of N-(4-aminobenzoyl)-L-aspartic acid or its sodium salt at concentrations of 1-2 mg/mL prevents free pertechnetate accumulation, maintaining radiochemical purity below 1% for at least 12 hours post-labeling [1]. This stabilization reduces non-target uptake in stomach and thyroid by 3- to 10-fold compared to unstabilized preparations [2], ensuring diagnostic-quality bone scans even with extended standing times. Users procuring this compound for radiopharmaceutical development should prioritize high-purity material (>95%) with documented absence of tin-complexing impurities.

EAAT2 Glutamate Transporter Pharmacological Studies

With an IC50 of 4.68 μM against human EAAT2 [3], this compound serves as a useful tool compound for studying excitatory amino acid transporter function in CNS research. The 4-aminobenzoyl moiety provides UV-detectable aromatic character facilitating analytical quantification in uptake assays, while the free carboxyl groups maintain aqueous solubility compatible with physiological buffers. Researchers investigating glutamate homeostasis, excitotoxicity, or transporter pharmacology should consider this compound over simple L-aspartic acid due to its enhanced potency and spectroscopic detectability.

Aminopeptidase N (APN/CD13) Biochemical Probe Development

The nanomolar Ki (100 nM) against human aminopeptidase N [4] positions this compound as a starting scaffold for APN inhibitor development. APN is a validated target in oncology (tumor angiogenesis) and virology (coronavirus entry). The compound's free α-carboxyl group mimics the natural amino acid substrate recognition motif, while the 4-aminobenzoyl aromatic group occupies the S1 pocket. For structure-activity relationship (SAR) campaigns, this compound provides a well-characterized reference point with documented crystallographic parameters [5].

Chiral Building Block for Antifolate and Peptidomimetic Synthesis

As an N-substituted L-aspartic acid derivative with a free aromatic amine, this compound functions as a versatile chiral intermediate for constructing more complex molecular architectures, particularly in antifolate drug analog synthesis [6]. The 4-aminobenzoyl group can serve as a PABA (para-aminobenzoic acid) mimetic in folate analog design, while the aspartic acid backbone provides the requisite glutamate-mimicking dicarboxylate motif for folate transporter recognition. The crystalline nature of the compound [5] facilitates purification and handling during multi-step synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Aspartic acid, N-(4-aminobenzoyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.